molecular formula C8H9BrN2O B15203255 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B15203255
M. Wt: 229.07 g/mol
InChI Key: XRKWDVFUXUFUQD-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with bromine and methyl substituents at positions 7 and 2, respectively. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.07 g/mol (CAS 910037-14-8) .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C8H9BrN2O/c1-5-3-10-8-7(12-5)2-6(9)4-11-8/h2,4-5H,3H2,1H3,(H,10,11)

InChI Key

XRKWDVFUXUFUQD-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaOMe would yield a methoxy derivative, while oxidation with KMnO₄ could produce an oxidized form of the compound.

Scientific Research Applications

7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets. The exact pathways and targets are not well-documented, but it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
7-Bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine 7-Br, 2-CH₃ 229.07 Potential lead for anticancer research Palladium-catalyzed coupling
7-Bromo-4-methyl-2H,3H-pyrido[3,2-b][1,4]oxazine 7-Br, 4-CH₃ 229.07 Similar scaffold; positional isomer K₂CO₃-mediated alkylation
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 7-Br, 3-(2,6-F₂C₆H₃) 327.12 Enhanced lipophilicity for CNS penetration Sonogashira coupling
4-Acyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 4-COR (e.g., acetyl) ~200–250 Antihypertensive and sedative activity Acylation of parent
3-Oxo-7-bromo-4H-pyrido[3,2-b][1,4]oxazine 7-Br, 3-ketone 229.03 Increased hydrogen-bonding capacity Oxidation of dihydro form
2,2-Dimethyl-7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine 7-Br, 2,2-(CH₃)₂ 243.10 Steric hindrance alters binding kinetics Multi-step alkylation

Key Observations :

  • Positional Isomerism : The 2-methyl and 4-methyl isomers (e.g., 7-bromo-2-methyl vs. 7-bromo-4-methyl) exhibit identical molecular weights but differ in steric and electronic profiles. The 4-methyl derivative may favor interactions with planar binding pockets, while the 2-methyl group could restrict rotational freedom .
  • Halogen vs. Functional Group Substitution : Bromine at position 7 enhances electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, acyl groups (e.g., 4-acyl derivatives) introduce hydrogen-bond acceptors, improving solubility and target engagement .
  • Aromatic vs. Aliphatic Substituents : The 3-(2,6-difluorophenyl) derivative (CAS 1429403-23-5) shows increased lipophilicity (ClogP ~3.5), making it suitable for blood-brain barrier penetration, whereas the parent dihydro compound (CAS 20348-23-6) is more polar .

Biological Activity

7-Bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H8BrN2O
  • Molecular Weight : 257.08 g/mol
  • Structure : The compound features a bromine atom at the 7-position and a methyl group at the 2-position of the pyrido ring, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for certain enzymes. For example, virtual screening methods have identified it as a potential inhibitor of Sirtuins (Sirt1 and Sirt2), which are involved in cellular regulation and metabolism .
  • Binding Affinity : Interaction studies suggest that the compound exhibits significant binding affinity towards specific receptors and enzymes. Techniques such as molecular docking have been employed to elucidate these interactions and predict the binding modes .

Potential Therapeutic Applications

Given its biological activity, 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine has potential applications in:

  • Cancer Therapy : Preliminary studies indicate that compounds similar to 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine may possess anti-cancer properties by inhibiting pathways critical for tumor growth and survival .
  • Neurodegenerative Diseases : The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Virtual Screening for Enzyme Inhibitors

A study conducted on the virtual screening of natural product libraries identified several compounds with promising inhibitory effects on Sirt1 and Sirt2. Among these compounds was 7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine. Molecular dynamics simulations provided insights into its selectivity and binding efficiency .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has demonstrated that modifications in the structure of related compounds can significantly influence their biological activities. For instance:

Compound NameMolecular FormulaUnique Features
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineC7H7BrN2OLacks methyl group at position 2; different reactivity profile
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC8H7BrN2OBromine at position 6; potential different biological activities
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineC8H9BrN2OMethyl group at position 4; altered sterics and reactivity

This table illustrates how variations in substitution patterns can affect chemical properties and biological activities .

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